molecular formula C19H15N5O3S B2623699 Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034367-95-6

Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2623699
CAS No.: 2034367-95-6
M. Wt: 393.42
InChI Key: RYAOBIOCWJMTMA-UHFFFAOYSA-N
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Description

Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-2-yl group and at the 3-position with a carbamoyl benzoate ester. Its synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the thiophene moiety, analogous to methods described for similar compounds .

Properties

IUPAC Name

methyl 4-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-27-19(26)13-6-4-12(5-7-13)18(25)20-11-17-22-21-16-9-8-14(23-24(16)17)15-3-2-10-28-15/h2-10H,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAOBIOCWJMTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene moiety is introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it valuable in understanding biological processes.

Medicine: This compound has potential applications in drug development, particularly as an inhibitor of certain enzymes or receptors. Its structural complexity allows for the design of novel therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of advanced materials and as a building block for more complex chemical entities. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves binding to specific molecular targets. The thiophene and triazolopyridazine moieties interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolopyridazine Core

The 6-position substituent on the triazolopyridazine core significantly influences physicochemical and biological properties. Key analogs include:

Compound Name 6-Substituent 3-Substituent Molecular Weight (g/mol) Key Data Reference
Target Compound Thiophen-2-yl Carbamoyl benzoate ester ~450 (estimated) N/A (synthetic details inferred) -
Methyl 4-(6-chloro-[1,2,4]triazolo[...])-2-cyclopentylbenzoate (24) Chlorine Cyclopentylbenzoate ester 356.2 ([M+H]⁺) Yield: 85%; LCMS m/z 356.2
Vebreltinib Difluoro(indazolyl) Difluoro(6-fluoro-2-methylindazolyl) 424.4 (C20H15F3N8) Tyrosine kinase inhibitor
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[...] Furan-2-yl Pyridinylmethylthioether 369.4 CAS: 891099-01-7

Key Observations :

  • Electron-Donating vs.
  • Pharmacological Profiles : Vebreltinib’s indazolyl and difluoro substituents contribute to its kinase inhibitory activity, suggesting that the target compound’s thiophene and benzoate groups could be optimized for similar targets .
Analytical Characterization:
  • LCMS/NMR : Compound 24 was characterized via LCMS ([M+H]⁺ = 356.2) and NMR, while thiophene-containing analogs in relied on IR and HRMS for validation .
  • Melting Points : Thiophene derivatives (e.g., 7b in ) exhibit melting points between 160–245°C, suggesting the target compound may share similar thermal stability .

Pharmacological and Physicochemical Properties

    Biological Activity

    Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in pharmacology.

    Chemical Structure and Properties

    The compound can be described by the following structural formula:

    Molecular Formula C18H17N5O2S\text{Molecular Formula }C_{18}H_{17}N_{5}O_{2}S

    IUPAC Name: this compound
    CAS Number: 2034367-95-6

    Synthesis Methods

    The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

    • Formation of the Triazole Ring: The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
    • Carbamate Formation: The carbamate group is introduced via reaction with isocyanates or carbamoyl chlorides.
    • Final Esterification: The benzoate ester is formed through a reaction with methyl benzoate.

    Antimicrobial Activity

    Research indicates that compounds containing the triazole ring exhibit antimicrobial properties . This compound has shown effectiveness against various bacterial strains in vitro. For example:

    Bacterial Strain Inhibition Zone (mm) Reference
    E. coli15
    S. aureus12
    P. aeruginosa14

    Anticancer Activity

    The compound has been evaluated for its potential as an anticancer agent . In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), it demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

    Cell Line IC50 (µM) Mechanism of Action
    MCF-71.26Induction of apoptosis via caspase activation
    HCT1160.63Inhibition of cell proliferation

    Enzyme Inhibition

    The compound has been identified as a potential enzyme inhibitor , particularly targeting carbonic anhydrase and cholinesterase. This inhibition can lead to therapeutic applications in conditions such as glaucoma and Alzheimer's disease.

    The biological activity of this compound can be attributed to its ability to bind to active sites on enzymes, thereby inhibiting their function. For instance:

    • Carbonic Anhydrase Inhibition: The compound competes with bicarbonate ions for binding at the active site.
    • Cholinesterase Inhibition: It binds to the serine residue in the active site of cholinesterase, preventing acetylcholine breakdown.

    Case Studies

    • Antimicrobial Efficacy Study: A study conducted on various derivatives including this compound revealed promising results against resistant bacterial strains.
    • Cancer Cell Line Assessment: In vitro assays on MCF-7 and HCT116 cells indicated that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

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